molecular formula C26H20N4O8S4 B2918795 2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 13112-36-2

2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2918795
CAS RN: 13112-36-2
M. Wt: 644.71
InChI Key: ABYZQUGMQCZIBR-KVVJQUGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, also known as NBTHA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. NBTHA is a thiazolidine derivative that has been synthesized and studied for its biological and pharmacological properties. In

Scientific Research Applications

Antimicrobial Applications

Several studies have explored the antimicrobial properties of thiazolidinone derivatives, which include compounds structurally related to the one of interest. These compounds have shown effectiveness against a range of microbial strains, including Gram-positive and Gram-negative bacteria. For example, a series of thiazolidinone derivatives demonstrated antimicrobial activity, with some compounds showing selective action against certain bacterial strains (PansareDattatraya & Devan, 2015). Similarly, thiazolidinone and thiazolidinone-carboxamide derivatives were synthesized and evaluated for their antimicrobial effectiveness, with several derivatives displaying moderate to good activity against tested microorganisms (El-Gaby et al., 2009).

Antioxidant Properties

The antioxidant capacity of thiazolidinone derivatives has also been investigated. One study found that bis(3-amino-1-hydroxybenzyl)diselenide and related compounds exhibited significant glutathione peroxidase-like (GPx-like) antioxidant activities, surpassing those of standard reference compounds (Yadav et al., 2023). This indicates the potential for these compounds to act as effective antioxidants in biological systems.

Inhibitory Effects and Other Applications

Thiazolidinone derivatives have shown promise in various inhibitory assays, including those measuring the corrosion of mild steel in acidic media, suggesting their potential as corrosion inhibitors (Lagrenée et al., 2001). Additionally, some compounds exhibit photochromic properties, enabling the switching of magnetic interactions upon light exposure, which could have applications in material science and molecular electronics (Matsuda & Irie, 2001).

properties

IUPAC Name

2,6-bis[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O8S4/c31-22-20(13-15-5-3-7-17(11-15)29(35)36)41-25(39)27(22)10-2-1-9-19(24(33)34)28-23(32)21(42-26(28)40)14-16-6-4-8-18(12-16)30(37)38/h3-8,11-14,19H,1-2,9-10H2,(H,33,34)/b20-13+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZQUGMQCZIBR-KVVJQUGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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